(3,3-Difluorocycloprop-1-en-1-yl)benzene
Description
(3,3-Difluorocycloprop-1-en-1-yl)benzene is a fluorinated cyclopropene derivative characterized by a strained cyclopropene ring substituted with two fluorine atoms at the 3,3 positions, fused to a benzene ring. The cyclopropene ring’s inherent angle strain (60° bond angles) and the electron-withdrawing nature of fluorine atoms contribute to its unique reactivity and physicochemical properties. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of fluorinated aromatic systems, agrochemicals, and pharmaceuticals.
Properties
CAS No. |
138101-00-5 |
|---|---|
Molecular Formula |
C9H6F2 |
Molecular Weight |
152.14 g/mol |
IUPAC Name |
(3,3-difluorocyclopropen-1-yl)benzene |
InChI |
InChI=1S/C9H6F2/c10-9(11)6-8(9)7-4-2-1-3-5-7/h1-6H |
InChI Key |
FKPIRBZASXPNCD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC2(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC2(F)F |
Synonyms |
Benzene, (3,3-difluoro-1-cyclopropen-1-yl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Chloro-4-(3,3-difluorocycloprop-1-en-1-yl)benzene (a3)
- Structure : Differs by a chlorine substituent on the benzene ring (para position).
- Synthesis : Prepared via palladium-catalyzed coupling or halogenation, yielding 85% as a colorless oil .
- Electronic Effects : The chlorine atom increases electron-withdrawing effects, enhancing electrophilic substitution resistance compared to the parent compound.
- Spectroscopy : ¹H NMR (CDCl₃) shows aromatic protons (δ 7.40–7.25 ppm) and cyclopropene protons distinct from the parent compound due to chlorine’s deshielding effect .
(3-Cyclohexyl-1,1-difluoroprop-1-en-2-yl)benzene (3)
- Structure : Cyclopropene ring replaced with a difluoropropene moiety and a bulky cyclohexyl group.
- Synthesis : Synthesized in 81% yield via Method 1 (trifluoromethyl alkene reaction), isolated as a colorless oil .
- Steric Effects : The cyclohexyl group introduces steric hindrance, reducing reactivity in sterically demanding reactions.
- Spectroscopy : ¹H NMR (CDCl₃) δ 7.40–7.25 (m, 5H, aromatic), 2.30–2.28 (t, cyclopropene protons), and cyclohexyl protons (δ 1.73–0.89 ppm) .
Trifluoropropenyl Derivatives (e.g., 4-[2-(3,3,3-Trifluoroprop-1-en-1-yl)phenyl]morpholine)
- Structure : Features a trifluoropropenyl group instead of difluorocyclopropene.
- Database Prevalence : 16–45 hits in the Cambridge Structural Database (CSD), indicating widespread use in medicinal and materials chemistry .
- Electronic Effects : The -CF₃ group provides stronger electron withdrawal, increasing electrophilicity of the double bond compared to difluoro analogs.
Physical and Spectroscopic Properties
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